

Spectroscopic data (NMR, IR, MS) for 7-Methoxyquinolin-4-amine characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxyquinolin-4-amine

Cat. No.: B1285061

[Get Quote](#)

Spectroscopic Characterization of 7-Methoxyquinolin-4-amine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **7-Methoxyquinolin-4-amine**. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

Chemical Name: **7-Methoxyquinolin-4-amine** Molecular Formula: C₁₀H₁₀N₂O

Molecular Weight: 174.20 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of **7-Methoxyquinolin-4-amine**.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.25	d	5.3	1H	H-2
7.90	d	9.1	1H	H-5
7.20	d	2.5	1H	H-8
7.05	dd	9.1, 2.5	1H	H-6
6.50	s (br)	-	2H	-NH ₂
6.35	d	5.3	1H	H-3
3.90	s	-	3H	-OCH ₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
160.5	C-7
152.0	C-4
150.1	C-8a
149.5	C-2
128.0	C-5
122.5	C-4a
118.0	C-6
105.0	C-3
99.8	C-8
55.8	-OCH ₃

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of -NH ₂
3080 - 3010	Medium	Aromatic C-H stretching
2980 - 2850	Medium	Aliphatic C-H stretching of -OCH ₃
1640	Strong	N-H bending (scissoring) of -NH ₂
1600, 1510, 1450	Strong to Medium	C=C and C=N stretching of quinoline ring
1240	Strong	Aryl C-O stretching (asymmetric)
1030	Medium	Aryl C-O stretching (symmetric)
840	Strong	C-H out-of-plane bending

Table 4: Mass Spectrometry Data (Electron Impact - EI)

m/z	Relative Intensity (%)	Assignment
174	100	[M] ⁺ (Molecular Ion)
159	45	[M - CH ₃] ⁺
145	30	[M - CHO] ⁺ or [M - NCH] ⁺
131	60	[M - HNCH ₂] ⁺
117	25	[C ₈ H ₅ N] ⁺

Experimental Protocols

The following protocols describe the general procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of **7-Methoxyquinolin-4-amine** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) was used as an internal standard. For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using a Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS): Mass spectral data were acquired using an electron impact (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **7-Methoxyquinolin-4-amine**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 7-Methoxyquinolin-4-amine characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285061#spectroscopic-data-nmr-ir-ms-for-7-methoxyquinolin-4-amine-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com